![molecular formula C11H13Cl2N3 B138968 N-pyridin-2-yl-benzene-1,4-diamine CAS No. 863221-45-8](/img/structure/B138968.png)
N-pyridin-2-yl-benzene-1,4-diamine
Overview
Description
“N-pyridin-2-yl-benzene-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, which have both σ electron-donating ability and π electron-accepting ability . These ligands can form stable complexes with various metals and are widely used in coordination chemistry .
Synthesis Analysis
The compound can be synthesized from 4,4’-linked pyridine amine and 1,4-dibromobenzene in a single step . In another synthesis method, the (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligand L-0 was prepared to synthesize the corresponding pyridine imine metal (iron, cobalt, and nickel) complexes Fe-1, Co-2, and Ni-3 .Molecular Structure Analysis
The molecular formula of “N-pyridin-2-yl-benzene-1,4-diamine” is C11H11N3 . The InChI representation is InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) . The Canonical SMILES representation is C1=CC=NC(=C1)NC2=CC=C(C=C2)N .Chemical Reactions Analysis
The compound has been used in the synthesis of pyridine imine metal (iron, cobalt, and nickel) complexes . These complexes exhibited moderate catalytic activity upon activation with a cocatalyst .Physical And Chemical Properties Analysis
The molecular weight of “N-pyridin-2-yl-benzene-1,4-diamine” is 185.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Catalysis
N-pyridin-2-yl-benzene-1,4-diamine: is utilized in catalytic processes due to its ability to act as a ligand, forming complexes with metals. These complexes can catalyze various chemical reactions, including the Michael addition amidation reaction . The compound’s structure allows it to coordinate with metals, enhancing the reactivity and selectivity of the catalytic process.
Synthesis of Metal–Organic Frameworks (MOFs)
This compound is instrumental in the synthesis of bimetallic metal–organic frameworks (MOFs), such as Fe2Ni-BDC . MOFs are used for gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. The ligand properties of N-pyridin-2-yl-benzene-1,4-diamine contribute to the stability and functionality of these frameworks.
Biomedical Applications
The pyridine moiety of N-pyridin-2-yl-benzene-1,4-diamine is significant in medicinal chemistry. It can be incorporated into compounds that exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . Its role in the synthesis of macrocyclic complexes is particularly noteworthy, as these complexes can mimic biological molecules and serve as potential therapeutic agents.
Organic Intermediate
As an organic intermediate, N-pyridin-2-yl-benzene-1,4-diamine is used in the preparation of other organic compounds. It can undergo various chemical reactions to produce derivatives that have applications in different chemical industries . Its versatility makes it a valuable building block in organic synthesis.
Coordination Chemistry
In coordination chemistry, N-pyridin-2-yl-benzene-1,4-diamine acts as a chelating ligand. It can form stable complexes with transition metals, which are useful in studying the properties and reactions of these metals . These complexes have applications in catalysis, materials science, and the study of metalloproteins.
Environmental Nanomaterials
The compound is also used in the development of environmental nanomaterials. It can be part of catalysts that are designed for green applications, such as pollution reduction and sustainable chemical processes . The compound’s ability to form complexes with metals is crucial in creating efficient and environmentally friendly catalysts.
Analytical Chemistry
In analytical chemistry, derivatives of N-pyridin-2-yl-benzene-1,4-diamine can be used as reagents for the detection and quantification of metal ions . The compound’s ligand properties enable it to bind selectively to specific metals, making it useful in various analytical techniques.
Mechanism of Action
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine is a type of pyridine-based ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the primary targets of N-pyridin-2-yl-benzene-1,4-diamine are various metal ions . The ability of this compound to form stable complexes with many metals makes it a widely used chelating agent in coordination chemistry .
Mode of Action
The compound interacts with its targets (metal ions) through the formation of coordination bonds . These bonds are formed due to the σ-donor and π-acceptor abilities of the pyridine ligand . The compound adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridyl-amine units .
Biochemical Pathways
The biochemical pathways affected by N-pyridin-2-yl-benzene-1,4-diamine are largely dependent on the specific metal ions it interacts with. For instance, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization .
Pharmacokinetics
Its predicted properties include a boiling point of 6382±500 °C, a density of 1282±006 g/cm3, and a pKa of 427±010 .
Result of Action
The molecular and cellular effects of N-pyridin-2-yl-benzene-1,4-diamine’s action are largely dependent on the specific metal ions it interacts with. For example, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization, with the oligomer products being mainly 1-butene .
Future Directions
properties
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-benzene-1,4-diamine | |
CAS RN |
863221-45-8, 192217-97-3 | |
Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.